(S)-1,2-Dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

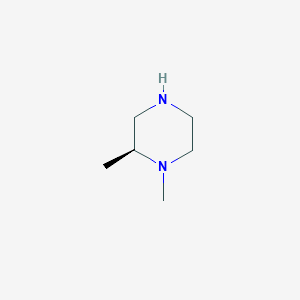

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1,2-Dimethylpiperazine CAS number 485841-52-9

An In-depth Technical Guide to (S)-1,2-Dimethylpiperazine: A Chiral Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to act as a versatile linker, orienting pharmacophoric groups toward their biological targets.[2] However, the majority of these successful therapeutics utilize simple, unsubstituted piperazine rings.[3] The next frontier in leveraging this scaffold lies in the exploration of three-dimensional chemical space through the introduction of stereocenters onto the piperazine core.[3][4]

Chiral, carbon-substituted piperazines represent a significant evolution, offering precise spatial arrangement of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5] this compound (CAS 485841-52-9) emerges as a particularly valuable building block in this context. Its defined stereochemistry and vicinal dimethyl substitution provide a rigid, conformationally constrained scaffold, making it an exemplary intermediate for the synthesis of complex molecules, from novel therapeutics to chiral ligands for asymmetric catalysis.[4][6] This guide provides an in-depth technical overview of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is critical for its effective application in synthesis and formulation. The key data, compiled from various chemical data providers and predictive models, are summarized below.

| Property | Value | Source |

| CAS Number | 485841-52-9 | [6][7][8] |

| Molecular Formula | C₆H₁₄N₂ | [7][8] |

| Molecular Weight | 114.19 g/mol | [7][8] |

| Appearance | Low melting solid | [9] |

| pKa (Predicted) | 9.31 ± 0.40 | [7] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [8] |

| logP (Predicted) | -0.0901 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| SMILES | C[C@@H]1N(C)CCNC1 | [8] |

The predicted pKa suggests it behaves as a typical secondary/tertiary amine, readily forming salts for purification or formulation purposes.[10] The low predicted logP indicates good hydrophilicity, a desirable trait in drug development for improving pharmacokinetic properties.

Strategies for Asymmetric Synthesis

The enantioselective synthesis of chiral piperazines is a well-explored field, driven by their pharmacological importance. While a specific, scalable synthesis for this compound is not extensively detailed in publicly accessible literature, its structure lends itself to established methodologies for preparing chiral 1,2-disubstituted diamine derivatives. These routes often begin from the chiral pool, leveraging naturally occurring amino acids, or employ catalytic asymmetric transformations.[3][11][12]

A prevalent strategy involves the construction of a chiral 1,2-diamine intermediate, which is then cyclized to form the piperazine ring.[11] Another powerful approach is the catalytic asymmetric hydrogenation of pyrazine precursors, which can yield chiral piperazinones that are subsequently reduced to the desired piperazine.[13]

References

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 485841-52-9 | Benchchem [benchchem.com]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. Page loading... [guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

A Researcher's Guide to Sourcing and Quality Control of Enantiopure (S)-1,2-Dimethylpiperazine

Abstract

Enantiopure (S)-1,2-dimethylpiperazine is a chiral building block of significant interest in pharmaceutical research and drug development. Its stereochemically defined structure is crucial for the synthesis of novel therapeutic agents, where specific enantiomers can exhibit desired pharmacological activity while others may be inactive or even detrimental. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, critical quality control parameters, and robust analytical methodologies for ensuring the enantiomeric purity of this compound. The guide emphasizes the importance of a thorough understanding of the material's provenance and provides practical, field-proven insights into its analysis and handling.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine scaffold is a ubiquitous structural motif in a vast array of marketed drugs and clinical candidates.[1] The introduction of chirality to this heterocyclic core, as seen in this compound, offers a powerful tool for modulating a compound's biological activity, selectivity, and pharmacokinetic properties. The specific spatial arrangement of the methyl groups can lead to enhanced binding affinity with biological targets and an improved therapeutic index.[1] Consequently, access to high-quality, enantiomerically pure this compound is a critical starting point for the synthesis of novel drug candidates in areas such as oncology, neuroscience, and infectious diseases. This guide serves to equip researchers with the necessary knowledge to confidently source and qualify this important chiral intermediate.

Commercial Suppliers of Enantiopure this compound: A Comparative Overview

A number of chemical suppliers offer this compound. However, the available grades, purity specifications, and lead times can vary significantly. Researchers should carefully evaluate suppliers based on their specific needs, considering factors such as the scale of their synthesis, the required purity, and the availability of comprehensive analytical documentation. The following table provides a comparative summary of prominent commercial suppliers.

| Supplier | Product Code/CAS Number | Stated Purity | Availability/Lead Time | Notes |

| Manchester Organics | S53790 / 485841-52-9 | Not explicitly stated on the product page, but purity is a key parameter. | Lead time 4 - 6 weeks[2] | Offers discounts on larger volumes and provides options to request a bulk quote and MSDS.[2] |

| ChemScene | CS-0006863 / 485841-52-9 | ≥97%[3] | Inquire for availability. | Provides custom synthesis and commercial production services.[3] |

| Biosynth | - / 485841-52-9 | Can provide a Certificate of Analysis (COA), Method of Analysis (MOA), and Route of Synthesis (ROS).[4] | Inquire for availability. | Highlights its use as an intermediate in the synthesis of drugs, cosmetics, and pesticides.[4] |

| ChemShuttle | - / 485841-52-9 | Not explicitly stated. | Usually in stock. | Mentions its potential applications in the development of new drugs. |

| Aladdin-e | A176590 / 485841-52-9 | ≥97% | Inquire for availability. | For professional manufacturing, research laboratories, and industrial or commercial usage only. |

Expert Insight: When selecting a supplier, it is imperative to request a detailed Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA should provide not only the overall purity (typically determined by Gas Chromatography or Nuclear Magnetic Resonance) but also, critically, the enantiomeric excess (ee) determined by a suitable chiral analytical method.

Synthesis of this compound and Potential Impurities

A comprehensive understanding of the synthetic route to this compound is crucial for anticipating potential impurities that may be present in the commercial material. Several synthetic strategies can be employed to produce enantiopure piperazines, including asymmetric synthesis and chiral resolution.[5][6][7]

A common approach involves the use of chiral starting materials, such as α-amino acids, to construct the piperazine ring with the desired stereochemistry.[6] Another strategy is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile.[5]

Potential impurities to consider include:

-

(R)-1,2-Dimethylpiperazine: The unwanted enantiomer is the most critical impurity to quantify.

-

Starting materials and reagents: Unreacted precursors or reagents from the synthesis.

-

Diastereomeric intermediates: If a chiral resolution step is employed, incomplete separation of diastereomers can lead to their presence in the final product.

-

Over-alkylation or under-alkylation products: Impurities arising from non-selective N-alkylation steps.

-

Ring-opened byproducts: Degradation products that may form during synthesis or storage.

The following diagram illustrates a generalized workflow for the synthesis and quality control of this compound.

Caption: Generalized workflow for the synthesis and quality control of this compound.

Quality Control and Analytical Methodologies

Rigorous quality control is paramount to ensure the suitability of this compound for its intended application. The analytical workflow should encompass identity confirmation, purity assessment, and, most importantly, the determination of enantiomeric excess.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of the dimethylpiperazine scaffold.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Purity Assessment

-

Gas Chromatography (GC) with a Flame Ionization Detector (FID): A common technique for assessing the overall purity of volatile amines like dimethylpiperazine.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: While this compound lacks a strong UV chromophore, detection at low wavelengths (e.g., 200-210 nm) is possible for purity assessment.[8]

Enantiomeric Purity Determination

The determination of enantiomeric excess (ee) is the most critical analytical test for this chiral building block. Chiral HPLC is the gold standard for this analysis.

Proposed Chiral HPLC Method:

Due to the lack of a strong UV chromophore in this compound, derivatization with a UV-active or fluorescent tag is often necessary to achieve adequate sensitivity for accurate ee determination. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a suitable derivatizing agent for primary and secondary amines.

Experimental Protocol: Derivatization and Chiral HPLC Analysis

-

Derivatization:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

-

Add a molar excess of NBD-Cl and a non-nucleophilic base (e.g., triethylamine).

-

Heat the mixture gently (e.g., 60 °C) for a specified time to ensure complete reaction.

-

Cool the reaction mixture and dilute with the mobile phase for HPLC analysis.

-

-

Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® IA, IB, or IC have shown broad applicability for the separation of chiral amines.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV or fluorescence detection at the appropriate wavelength for the NBD derivative.

-

-

Data Analysis:

-

Inject a derivatized racemic standard of 1,2-dimethylpiperazine to determine the retention times of the two enantiomers.

-

Inject the derivatized sample of this compound.

-

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

-

Trustworthiness through Self-Validation: The described protocol is a self-validating system. The analysis of the racemic standard confirms the separation capability of the method, while the analysis of the sample provides the quantitative measure of its enantiomeric purity. It is crucial to run a blank (derivatization reaction without the analyte) to ensure that no interfering peaks are present.

The following diagram illustrates the analytical workflow for the quality control of this compound.

Caption: Analytical workflow for the quality control of this compound.

Handling, Storage, and Safety

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][4] Some suppliers recommend storage at 4°C and protection from light.[3]

-

Safety: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.

Conclusion

The successful integration of this compound into drug discovery and development programs hinges on the procurement of high-quality, enantiomerically pure material. This guide has provided a framework for researchers to navigate the commercial landscape of suppliers and to implement a robust quality control strategy. By understanding the synthetic origins of this chiral building block and employing appropriate analytical methodologies, scientists can ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their research. A proactive approach to supplier qualification and in-house analytical verification is a cornerstone of scientific integrity and a critical step towards the development of novel and effective medicines.

References

- 1. This compound | 485841-52-9 | Benchchem [benchchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chemscene.com [chemscene.com]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of (S)-1,2-Dimethylpiperazine in Common Laboratory Solvents

Introduction: Navigating the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising lead to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. An in-depth understanding of a compound's solubility profile across a spectrum of common laboratory solvents is not merely an academic exercise; it is a vital prerequisite for designing robust synthetic routes, developing stable formulations, and ensuring reliable performance in biological assays.

This technical guide provides a comprehensive overview of the predicted solubility profile of (S)-1,2-Dimethylpiperazine, a chiral cyclic diamine of interest in medicinal chemistry. In the absence of extensive published experimental data, this guide leverages fundamental principles of organic chemistry to offer a reasoned, predictive analysis of its solubility behavior. Furthermore, we present a standardized experimental protocol for the empirical determination of solubility, empowering researchers to validate these predictions and generate precise data for their specific applications. This dual approach of theoretical prediction and practical guidance is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently work with this compound.

Physicochemical Properties of this compound: A Molecular Snapshot

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound is a chiral, non-planar cyclic diamine. Its key structural features, which will dictate its interactions with various solvents, are:

-

A Piperazine Ring: This six-membered heterocyclic ring containing two nitrogen atoms is the core of the molecule. The chair conformation is the most stable.

-

Two Amine Groups: The presence of both a secondary and a tertiary amine group makes the molecule basic and capable of participating in hydrogen bonding. The secondary amine has a hydrogen atom that can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors.

-

Two Methyl Groups: The two methyl substituents on the carbon atoms adjacent to the nitrogen atoms add to the molecule's steric bulk and contribute to its nonpolar character.

-

Chirality: The (S)-configuration at one of the chiral centers introduces a specific three-dimensional arrangement, which can influence crystal packing and interactions with other chiral molecules, although it is not expected to dramatically alter its solubility in achiral solvents compared to its enantiomer.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | - |

| Molecular Weight | 114.19 g/mol | - |

| Appearance | Predicted to be a liquid or low-melting solid | General knowledge of similar small amines |

| pKa | The pKa values are expected to be in the range of typical secondary and tertiary amines, with the secondary amine being the more basic of the two. Piperazine itself has pKa values of 9.8 and 5.6. | [1] |

Experimental Methodology for Solubility Determination: A Self-Validating Protocol

To empirically determine the solubility of this compound, the following equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

This compound (solute)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibrate the vials in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis * Dilution factor * Volume of diluted sample) / Volume of supernatant taken

-

Diagram of the Experimental Workflow:

References

Methodological & Application

The Strategic Application of (S)-1,2-Dimethylpiperazine in Asymmetric Synthesis: A Guide for Researchers

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral piperazines have emerged as a versatile class of scaffolds in asymmetric synthesis, acting as chiral auxiliaries, ligands, and catalysts to impart stereochemical control in a variety of chemical transformations. Among these, (S)-1,2-Dimethylpiperazine, a C₂-symmetric diamine, offers a unique combination of steric and electronic properties that can be strategically leveraged to achieve high levels of enantioselectivity. This guide provides an in-depth exploration of the potential applications of this compound in asymmetric synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel chiral molecules.

Introduction to this compound: A C₂-Symmetric Workhorse

This compound is a chiral, non-racemic diamine characterized by a six-membered ring with two stereogenic centers at the C1 and C2 positions. The C₂-symmetry of this molecule is a key feature that simplifies the analysis of transition states in asymmetric reactions and often leads to higher enantioselectivities. The two nitrogen atoms can act as a bidentate ligand to coordinate with metal centers, creating a well-defined chiral environment that directs the approach of substrates. Furthermore, the methyl groups provide steric bulk that can effectively shield one face of a reactive intermediate, thereby favoring the formation of one enantiomer over the other.

The applications of this compound and its derivatives span a range of asymmetric transformations, including but not limited to, enantioselective additions to carbonyls and imines, conjugate additions, and allylic alkylations. This guide will focus on a representative and well-studied application: the enantioselective alkylation of aldehydes.

Application Focus: Enantioselective Alkylation of Aldehydes

The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. Controlling the stereochemistry of the newly formed chiral center is a significant challenge. Chiral piperazines, including derivatives of this compound, have been successfully employed as catalysts in the enantioselective addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols with high enantiomeric excess.

Mechanistic Rationale: The Power of a Chiral Environment

The catalytic cycle is believed to involve the formation of a chiral zinc-piperazine complex. The dilithium salt of the piperazine is often more effective, suggesting that a more rigid and well-defined dimeric zinc complex is the active catalytic species. This complex then coordinates with the aldehyde and the dialkylzinc reagent. The C₂-symmetric ligand creates a chiral pocket around the zinc center, and the steric hindrance from the methyl groups on the piperazine ring dictates the facial selectivity of the alkyl group transfer to the aldehyde's carbonyl carbon. One face of the aldehyde is effectively blocked, leading to the preferential formation of one enantiomer of the resulting alcohol.

Diagram 1: Proposed Catalytic Cycle for Enantioselective Alkylation of an Aldehyde

Caption: Proposed catalytic cycle for the this compound-catalyzed enantioselective alkylation of aldehydes with dialkylzinc reagents.

Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative example based on the successful application of similar C₂-symmetric piperazines in the enantioselective addition of diethylzinc to benzaldehyde.[1]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethylzinc (Et₂Zn) in hexanes

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (0.1 mmol) in anhydrous toluene (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (0.2 mmol, 2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the dilithium salt of the piperazine.

-

-

Reaction Setup:

-

To the freshly prepared catalyst solution at 0 °C, add diethylzinc (1.2 mmol) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

-

Reaction and Work-up:

-

Allow the reaction to stir at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Diagram 2: Experimental Workflow for Enantioselective Alkylation

Caption: Step-by-step experimental workflow for the enantioselective ethylation of benzaldehyde using this compound as a chiral catalyst.

Data Presentation: Expected Performance

While specific data for this compound is not extensively reported, the performance of structurally similar C₂-symmetric piperazines in the enantioselective addition of diethylzinc to various aromatic aldehydes provides a strong indication of the expected outcomes. High yields and excellent enantioselectivities are generally observed.

Table 1: Representative Performance of C₂-Symmetric Piperazine Catalysts in the Enantioselective Ethylation of Aromatic Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | 10 | >95 | 96 | [1] |

| 2 | 4-Chlorobenzaldehyde | 10 | 92 | 94 | [1] |

| 3 | 4-Methoxybenzaldehyde | 10 | 98 | 95 | [1] |

| 4 | 2-Naphthaldehyde | 10 | 95 | 93 | [1] |

Note: The data presented is for a closely related (2S,5S)-2,5-diisopropylpiperazine catalyst and serves as an illustrative example of the potential efficacy.

Broader Applications and Future Outlook

The utility of this compound is not limited to the alkylation of aldehydes. Its structural and electronic properties make it a promising candidate for a range of other asymmetric transformations, including:

-

Asymmetric Conjugate Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated compounds.

-

Asymmetric Allylic Alkylations: As a chiral ligand for transition metals like palladium to control the stereochemistry of allylic substitutions.

-

Asymmetric Aldol and Mannich Reactions: As a chiral base or in conjunction with a metal catalyst to control the formation of new stereocenters.

The development of new derivatives of this compound, with modified steric and electronic properties, could further expand its applicability and lead to even higher levels of stereocontrol. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the strategic application of versatile chiral building blocks like this compound will undoubtedly play a crucial role in advancing the field of asymmetric synthesis.

Conclusion

This compound represents a valuable and potentially highly effective tool in the arsenal of the synthetic chemist. Its C₂-symmetric design provides a robust platform for inducing chirality in a variety of chemical reactions. While detailed, published protocols for this specific diamine are emerging, the principles of asymmetric catalysis and the performance of closely related chiral piperazines provide a strong foundation for its successful application. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Application Note & Protocol: Selective N-Alkylation of (S)-1,2-Dimethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-1,2-Dimethylpiperazine is a valuable chiral building block in medicinal chemistry, offering a constrained diamine scaffold with a defined stereocenter. The functionalization of its nitrogen atoms through N-alkylation is a critical step in the synthesis of a diverse range of pharmacologically active agents. This document provides a comprehensive guide to the selective mono-N-alkylation of this compound. It delves into the mechanistic principles governing regioselectivity, offers a field-proven, step-by-step protocol for direct alkylation, and details the analytical methods required for robust product characterization. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for various research applications.

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs.[1][2] Its ability to present substituents in defined vectors and its favorable physicochemical properties make it a cornerstone of modern medicinal chemistry. The introduction of chirality, as in this compound, provides an additional layer of structural and stereochemical diversity, which is crucial for optimizing target engagement and minimizing off-target effects.

This guide focuses on the selective alkylation of the N4 nitrogen, a common synthetic challenge. The inherent asymmetry of the starting material—with the N1 nitrogen being a secondary amine adjacent to a chiral center and the N4 nitrogen being a less hindered secondary amine—allows for regioselective functionalization under controlled conditions, often circumventing the need for complex protecting group strategies.[3][4]

Mechanistic Principles and Strategic Considerations

The N-alkylation of this compound can be achieved primarily through two robust methods: Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

-

Direct Alkylation: This method involves the reaction of the piperazine with an alkyl halide (e.g., R-Br, R-I) or sulfonate in the presence of a base.[1] The reaction proceeds via a classical SN2 mechanism, where the lone pair of a nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.[5]

-

Regioselectivity: The two nitrogen atoms in this compound exhibit different steric environments. The N1 nitrogen is sterically hindered by the adjacent C2-methyl group. Consequently, the N4 nitrogen is more accessible and generally more nucleophilic, making it the preferred site for mono-alkylation.

-

Controlling Polyalkylation: A primary challenge in the alkylation of diamines is preventing the second alkylation event, which would lead to a mixture of mono- and di-alkylated products, or even quaternization.[6] This can be effectively managed by:

-

-

Reductive Amination: An alternative one-pot process where the piperazine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[1][3] This method is highly efficient and inherently prevents the formation of quaternary ammonium salts, making it an excellent choice for many applications.[8][9]

The stereochemical integrity of the C2 chiral center is generally maintained under the mild basic or reductive conditions employed in these protocols.

Visualization of General Reaction Schemes

The following diagram illustrates the two primary pathways for the selective N4-alkylation of this compound.

Caption: General schemes for N4-alkylation.

Detailed Experimental Protocol: N4-Benzylation via Direct Alkylation

This section provides a detailed, step-by-step methodology for the selective N4-benzylation of this compound using benzyl bromide. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and comprehensive characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| This compound | ≥98% enantiomeric purity | ChemScene | 485841-52-9 | Handle under inert gas; hygroscopic.[10][11] |

| Benzyl Bromide | ≥98% | Sigma-Aldrich | 100-39-0 | Lachrymator; handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Acros Organics | 584-08-7 | Finely ground to maximize surface area. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | 75-05-8 | Use a dry solvent to prevent side reactions. |

| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For chromatography. |

| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq.).

-

Flame-dry the flask under vacuum and backfill with argon or nitrogen gas.

-

Add anhydrous acetonitrile (40 mL) via syringe.

-

Add this compound (1.14 g, 10.0 mmol, 1.0 eq.) to the stirring suspension.

-

-

Addition of Alkylating Agent:

-

In a separate vial, prepare a solution of benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL). Note: Using a 1:1 stoichiometry minimizes over-alkylation, though a slight excess of piperazine (e.g., 1.1 eq) can be used to drive the reaction to completion if starting material is easily removed.

-

Using a syringe pump, add the benzyl bromide solution to the reaction flask dropwise over 1 hour at room temperature. A slow addition rate is critical to favor mono-alkylation.[7]

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. Visualize with potassium permanganate stain. The product should have a higher Rf value than the starting piperazine.

-

-

Work-up:

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the potassium carbonate. Wash the filter cake with acetonitrile (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Equilibrate the column with a mobile phase of 100% ethyl acetate.

-

Load the crude product onto the column and elute with a gradient of 0% to 10% methanol in ethyl acetate containing 0.5% triethylamine to afford the pure (S)-4-benzyl-1,2-dimethylpiperazine. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.

-

Visualization of Experimental Workflow

Caption: Workflow for N-alkylation protocol.

Product Characterization

Thorough characterization is essential to confirm the structure, regiochemistry, and purity of the final product. The data below are representative expectations for (S)-4-benzyl-1,2-dimethylpiperazine.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, Phenyl group).Benzyl CH₂: Singlet around 3.5 ppm (2H, -N-CH₂-Ph). The absence of coupling confirms it's a benzyl group.Piperazine Protons: A series of complex multiplets between 1.8-3.0 ppm (7H).Methyl Protons: A doublet around 1.0-1.2 ppm (3H, C2-CH₃) and a singlet around 2.2-2.4 ppm (3H, N1-CH₃). The chemical shifts confirm the presence of both methyl groups.[12][13] |

| ¹³C NMR | Aromatic Carbons: Signals between 127-140 ppm.Benzyl CH₂: Signal around 63 ppm.Piperazine Carbons: Multiple signals typically in the 45-60 ppm range.Methyl Carbons: Two distinct signals, one for the C2-CH₃ (around 15-20 ppm) and one for the N1-CH₃ (around 40-45 ppm).[14] |

| Mass Spec (ESI+) | Expected M+H⁺: The calculated exact mass for C₁₃H₂₀N₂ is 204.16. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at m/z ≈ 205.1699. |

| Chiral HPLC | Analysis may be performed to confirm that no racemization of the C2 stereocenter has occurred during the reaction or work-up, by comparing the retention time to a racemic standard if available. |

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chemscene.com [chemscene.com]

- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

Application Notes and Protocols for Enantioselective Reactions Catalyzed by (S,S)-1,2-Diaminocyclohexane Complexes: A Proxy for C2-Symmetric Piperazine Systems

A Note to the Researcher: Initial investigations into the direct catalytic applications of (S)-1,2-Dimethylpiperazine complexes reveal a notable scarcity of detailed, peer-reviewed protocols for specific enantioselective transformations. While the C2-symmetric chiral piperazine scaffold holds theoretical promise, its application appears less documented compared to other foundational chiral diamines.

Therefore, this guide will focus on a closely related and extensively studied analogue: (1S,2S)-(+)-1,2-Diaminocyclohexane . As a cornerstone of asymmetric catalysis, the principles, catalyst preparation, and reaction mechanisms involving (1S,2S)-diaminocyclohexane-derived complexes are well-established and serve as an authoritative model for developing methodologies with other C2-symmetric 1,2-diamines, including this compound. The insights and protocols presented herein are intended to provide a robust framework for researchers exploring this class of chiral ligands.

Introduction: The Power of C2-Symmetric Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are a privileged class of ligands in asymmetric synthesis. Their ability to form stable, well-defined chelate complexes with a wide range of transition metals is central to their utility. The C2-symmetry of ligands like (1S,2S)-1,2-diaminocyclohexane is particularly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities in catalytic reactions. These ligands are foundational in the synthesis of a variety of important catalysts, most notably Jacobsen's catalyst for asymmetric epoxidation and other related salen-type complexes.

The rigid cyclohexane backbone of (1S,2S)-1,2-diaminocyclohexane projects the substituents in a well-defined spatial arrangement, creating a highly effective chiral environment around the metal center. This steric influence is crucial for differentiating between the prochiral faces of a substrate, thereby directing the reaction to favor the formation of one enantiomer over the other.

Application 1: Asymmetric Epoxidation of Unfunctionalized Olefins using a Jacobsen-type Catalyst

The enantioselective epoxidation of olefins is a powerful transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks for a wide array of pharmaceuticals and complex molecules. The manganese-salen complex, famously known as Jacobsen's catalyst, derived from (1S,2S)-1,2-diaminocyclohexane, is a highly effective catalyst for this reaction.

Causality in Experimental Design:

The choice of a manganese-salen complex is deliberate. The salen ligand, formed by the condensation of the chiral diamine with a substituted salicylaldehyde, creates a square-planar coordination environment around the manganese(III) center. The bulky substituents on the salicylaldehyde component (often tert-butyl groups) are not merely for steric hindrance; they prevent the formation of inactive dimeric catalyst species and enhance the catalyst's solubility and stability. The axial ligand, typically a chloride, is labile and is displaced during the catalytic cycle to allow for substrate and oxidant coordination. The use of an oxidant like sodium hypochlorite in the presence of a phase-transfer catalyst or a stoichiometric oxidant like m-chloroperoxybenzoic acid (m-CPBA) is critical for generating the active high-valent manganese-oxo species that performs the oxygen atom transfer to the olefin.

Experimental Protocol: Asymmetric Epoxidation of Styrene

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Lithium chloride (LiCl)

-

Sodium hypochlorite solution (NaOCl, commercial bleach, buffered with phosphate)

-

Styrene

-

Dichloromethane (DCM, anhydrous)

-

Toluene (anhydrous)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Part A: Synthesis of the Salen Ligand

-

Freeing the Diamine: To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate (1.0 equiv) in water, add a 2 M aqueous solution of NaOH until the pH is >12. Extract the free diamine with toluene (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free (1R,2R)-1,2-diaminocyclohexane.

-

Condensation: Dissolve the free diamine (1.0 equiv) in ethanol. To this solution, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 equiv). Heat the mixture to reflux for 1 hour.

-

Isolation: Allow the reaction mixture to cool to room temperature. The yellow crystalline salen ligand will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Part B: Preparation of the (S,S)-Jacobsen's Catalyst

-

Complexation: To a solution of the synthesized salen ligand (1.0 equiv) in hot ethanol, add Mn(OAc)₂·4H₂O (2.0 equiv). Heat the mixture to reflux for 1 hour.

-

Anion Exchange: Add a saturated aqueous solution of LiCl (excess) to the reaction mixture and continue to stir at reflux for another 30 minutes.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the resulting brown powder by vacuum filtration. The crude catalyst is then purified by dissolving it in dichloromethane and allowing air to slowly diffuse into the solution over 2-3 days, which facilitates the oxidation of Mn(II) to the active Mn(III) state. The solvent is then removed under reduced pressure to yield the dark brown catalyst.

Part C: Catalytic Epoxidation

-

Reaction Setup: To a stirred solution of styrene (1.0 equiv) in dichloromethane (0.1 M) at 0 °C, add the (S,S)-Jacobsen's catalyst (5 mol%).

-

Addition of Oxidant: Add a buffered aqueous solution of sodium hypochlorite (1.5 equiv) dropwise over 1 hour. The buffering (e.g., with Na₂HPO₄) is crucial to maintain a pH of around 11 to prevent catalyst degradation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis until the styrene is consumed (typically 2-4 hours).

-

Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford styrene oxide. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Summary

| Entry | Olefin | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |

| 1 | Styrene | 5 | NaOCl | 85-95 | >95 (R) |

| 2 | cis-β-Methylstyrene | 5 | NaOCl | 80-90 | >98 (1S,2R) |

| 3 | Indene | 4 | m-CPBA | 85-95 | >95 (1S,2R) |

| 4 | 1,2-Dihydronaphthalene | 4 | m-CPBA | 90-98 | >98 (1S,2R) |

Data is representative of typical results reported in the literature for this transformation.

Visualization of the Catalytic Cycle

Caption: Catalytic cycle for the Jacobsen epoxidation.

Application 2: Asymmetric Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral cobalt-salen complexes derived from (1S,2S)-1,2-diaminocyclohexane, is a highly efficient method for accessing both unreacted, enantioenriched epoxides and the corresponding 1,2-diols. This reaction is renowned for its broad substrate scope, high enantioselectivity, and operational simplicity.

Causality in Experimental Design:

The choice of a cobalt-salen complex is key to the success of this reaction. The cobalt(II) precatalyst is oxidized in situ to the active cobalt(III) species. The mechanism is thought to involve a cooperative, bimetallic pathway where one cobalt center activates the epoxide, making it more susceptible to nucleophilic attack, while a second cobalt center delivers the nucleophile (hydroxide, derived from water). This dual activation model explains the high reaction rates and selectivities observed. The reaction is a kinetic resolution, meaning one enantiomer of the racemic epoxide reacts significantly faster than the other, allowing for the separation of the slow-reacting enantiomer (the enantioenriched epoxide) from the product of the fast-reacting enantiomer (the enantioenriched diol).

Experimental Protocol: HKR of Racemic Propylene Oxide

Materials:

-

(S,S)-Salen-Co(II) catalyst (commercially available or synthesized similarly to the Mn-salen catalyst, using Co(OAc)₂·4H₂O)

-

Racemic propylene oxide

-

Water (H₂O)

-

Tetrahydrofuran (THF, anhydrous)

-

Acetic acid (glacial)

Protocol:

-

Catalyst Activation: To the (S,S)-Salen-Co(II) catalyst (0.5 mol%) in a suitable reaction vessel, add THF. Stir the mixture at room temperature and add glacial acetic acid (0.55 mol%). The color should change, indicating the oxidation of Co(II) to Co(III).

-

Reaction Setup: Cool the activated catalyst solution to 0 °C. Add racemic propylene oxide (1.0 equiv).

-

Addition of Nucleophile: Add water (0.55 equiv) dropwise to the reaction mixture. The amount of water is critical; using a slight excess relative to the desired conversion (50%) ensures the reaction proceeds efficiently.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the conversion by GC analysis of an aliquot. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining epoxide and the diol product.

-

Work-up and Isolation: Upon reaching the desired conversion, the reaction mixture can be directly subjected to distillation to isolate the volatile, unreacted propylene oxide. The remaining mixture contains the 1,2-propanediol. Further purification of the diol can be achieved by column chromatography if necessary.

-

Analysis: Determine the enantiomeric excess of the recovered propylene oxide and the 1,2-propanediol product by chiral GC analysis.

Data Summary

| Entry | Epoxide | Catalyst Loading (mol%) | Conversion (%) | ee (%) of Epoxide | ee (%) of Diol |

| 1 | Propylene Oxide | 0.5 | 52 | >99 (R) | >99 (S) |

| 2 | 1,2-Epoxyhexane | 0.5 | 51 | >99 (R) | >98 (S) |

| 3 | Styrene Oxide | 0.5 | 53 | >99 (R) | >99 (S) |

| 4 | Epichlorohydrin | 0.5 | 50 | >99 (R) | >98 (S) |

Data is representative of typical results reported in the literature for this transformation.

Visualization of the HKR Workflow

Caption: Workflow for the Hydrolytic Kinetic Resolution.

Conclusion and Future Outlook

The protocols detailed above for (1S,2S)-1,2-diaminocyclohexane-derived catalysts highlight the power and precision of C2-symmetric ligands in asymmetric synthesis. The robust performance of these systems in epoxidation and kinetic resolution provides a strong foundation for researchers interested in exploring less common chiral diamines like this compound. By applying the principles of ligand design, catalyst preparation, and reaction optimization demonstrated here, it is plausible that novel catalytic systems based on the piperazine scaffold can be developed for these and other important enantioselective transformations. Future work should focus on the synthesis of this compound-derived salen-type ligands and the evaluation of their metal complexes in benchmark asymmetric reactions to fully assess their catalytic potential.

Application Notes: (S)-1,2-Dimethylpiperazine in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1][2] The introduction of chirality into the piperazine scaffold significantly enhances its utility, allowing for more specific interactions with biological targets and often leading to improved efficacy and reduced side effects.[3][4][5] (S)-1,2-Dimethylpiperazine is a valuable chiral building block that provides a rigid, stereochemically defined scaffold for the synthesis of complex pharmaceutical intermediates. Its unique stereochemistry can profoundly influence the pharmacological properties of the final active pharmaceutical ingredient (API).[6] These application notes provide a detailed overview and a practical protocol for the use of this compound in the synthesis of a key intermediate for novel nicotinic acetylcholine receptor (nAChR) ligands.[6][7][8]

Application Highlight: Synthesis of Novel nAChR Ligand Precursors

Nicotinic acetylcholine receptors are implicated in a variety of neurological and inflammatory disorders, making them a significant target for drug discovery.[7][8] Selective modulation of these receptors with chiral ligands can offer therapeutic benefits.[6][7] This section details the application of this compound in the synthesis of (S)-4-(4-cyanophenyl)-1,2-dimethylpiperazine, a precursor to chiral piperazinium compounds that exhibit selectivity for α7 and α9 nAChRs.[6] The key transformation is a Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[9][10][11][12]

Reaction Scheme

References

- 1. nbinno.com [nbinno.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Stereoselective Synthesis of Piperazin-2-ones from Chiral Diamine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazin-2-ones

The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] Its rigid, conformationally constrained structure makes it an excellent building block for designing peptidomimetics and small molecule inhibitors that can precisely interact with biological targets.[1] Notable examples include the anthelmintic drug Praziquantel and the potent anticancer alkaloid (-)-Agelastatin A, which highlight the structural and functional diversity of this heterocyclic core.[1]

The biological activity of these molecules is intrinsically linked to their stereochemistry. Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral piperazin-2-ones is of paramount importance for drug discovery and development.[3][4][5] While numerous strategies exist, including asymmetric hydrogenation and catalytic alkylation, this note focuses on a foundational and highly reliable "chiral pool" approach.[1][6][7] This method leverages readily available, enantiopure 1,2-diamines, often derived from natural amino acids, to construct the piperazin-2-one core with predetermined stereochemistry.[8]

Core Principle: Building from a Chiral Foundation

The "chiral pool" strategy is an elegant and powerful method for asymmetric synthesis. The core concept involves using a commercially available, inexpensive, and enantiomerically pure molecule as a starting material. In this context, chiral 1,2-diamines serve as the stereochemical template. The synthesis is designed to build the piperazin-2-one ring around this existing chiral framework, thereby transferring the stereochemical information directly into the final product.

The primary challenge in this approach is achieving high regioselectivity during the ring-forming cyclization step. This is typically accomplished through an orthogonal protection strategy, where the two nitrogen atoms of the diamine are masked with different protecting groups. This differentiation allows for the selective manipulation of one nitrogen atom over the other, directing the cyclization to form the desired piperazin-2-one structure without ambiguity.

Caption: General schematic of the chiral pool synthesis of piperazin-2-ones.

Detailed Protocol: Synthesis of Enantiopure 3-Phenylpiperazin-2-one

This protocol describes a representative, multi-step synthesis starting from an optically pure amino acid, (R)-phenylglycine. The key is the conversion of the amino acid into a chiral 1,2-diamine intermediate, which then undergoes a directed cyclization.[8]

Step 1: Synthesis of the Chiral 1,2-Diamine Intermediate

The initial step involves the conversion of the starting amino acid into the corresponding orthogonally protected 1,2-diamine. This is a critical transformation that establishes the chiral backbone and prepares the molecule for selective cyclization.

-

Rationale: Starting from (R)-phenylglycine ensures the final product will have a specific, known absolute stereochemistry. The conversion to a β-keto ester and subsequent reductive amination and nosylation provides the key diamine intermediate with one nitrogen protected by a nosyl (Ns) group and the other by a Boc group, which are removable under different conditions.[8]

-

Procedure (Summarized from established methods[8]):

-

Convert (R)-phenylglycine to its corresponding β-keto ester via Masamune condensation or a similar method.

-

Perform a reductive amination on the β-keto ester to install the second amine group, yielding a diamine precursor.

-

Protect the newly formed amine with a nosyl group (e.g., using 4-nitrobenzenesulfonyl chloride, NsCl), followed by protection of the original amine with a Boc group (di-tert-butyl dicarbonate, Boc₂O) to yield the key orthogonally protected diamine intermediate.

-

Step 2: Annulation to Form the Piperazin-2-one Ring

With the orthogonally protected diamine in hand, the six-membered ring is formed by reacting it with a suitable two-carbon electrophile.

-

Rationale: The nosyl group is electron-withdrawing, reducing the nucleophilicity of the nitrogen it protects. This allows the more nucleophilic Boc-protected nitrogen to selectively react with the electrophile in an initial Sₙ2 reaction. Subsequent intramolecular cyclization is then directed to the nosylated nitrogen. Bromoethyldiphenylsulfonium triflate is an effective reagent for this type of annulation.[8]

-

Protocol:

-

To a solution of the orthogonally protected diamine (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under an argon atmosphere, add potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a solution of bromoethyldiphenylsulfonium triflate (1.2 eq) in acetonitrile dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected piperazin-2-one.

-

Step 3: Deprotection to Yield the Final Product

The final step involves the removal of the protecting groups to furnish the desired chiral piperazin-2-one.

-

Rationale: The nosyl group is typically removed under mild conditions using a thiol and a base, which will not affect the Boc group. Subsequent treatment with a strong acid like trifluoroacetic acid (TFA) cleanly removes the Boc group.

-

Protocol:

-

Nosyl Deprotection: Dissolve the protected piperazin-2-one (1.0 eq) in acetonitrile (0.1 M). Add potassium carbonate (5.0 eq) and thiophenol (3.0 eq). Stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate. Purify via chromatography to isolate the N-Boc-piperazin-2-one.

-

Boc Deprotection: Dissolve the N-Boc-piperazin-2-one (1.0 eq) in dichloromethane (DCM, 0.2 M). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and concentrate again (2x) to remove excess TFA.

-

The resulting TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃) and extracted to yield the free base of the final product.

-

Experimental Workflow and Expected Results

The overall process provides a reliable pathway to highly enantioenriched piperazin-2-ones.

Caption: High-level experimental workflow for piperazin-2-one synthesis.

Table 1: Representative Yields and Purity

| Starting Amino Acid | 3-Substituent | Overall Yield (from diamine) | Enantiomeric Excess (ee) |

| (R)-Phenylalanine | Benzyl | ~55-65% | >99% |

| (S)-Leucine | Isobutyl | ~60-70% | >99% |

| (R)-Phenylglycine | Phenyl | ~50-60% | >99% (may be prone to some racemization)[8] |

Note: Yields are indicative and can vary based on reaction scale and optimization.

Alternative Strategy: Asymmetric Lithiation

An alternative approach that uses a chiral diamine as a ligand rather than a starting material is the asymmetric deprotonation-alkylation of an N-Boc piperazine.[9] In this method, a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) is complexed with a chiral diamine, most famously (-)-sparteine. This chiral complex then selectively removes one of the two enantiotopic α-protons on the piperazine ring. Trapping the resulting anion with an electrophile introduces a substituent at the α-position with high enantioselectivity.[9] While this method functionalizes a pre-existing ring, it is a classic example of using chiral diamines to induce stereoselectivity in the synthesis of piperazine derivatives.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Cyclization | 1. Ineffective base (K₂CO₃).2. Deactivated electrophile.3. Steric hindrance from bulky protecting groups. | 1. Use a stronger base like cesium carbonate (Cs₂CO₃).2. Verify the quality and reactivity of the annulating agent.3. Consider alternative, less bulky protecting groups if the substrate is hindered. |

| Incomplete Deprotection | 1. Nosyl: Inactive thiophenol or insufficient base.2. Boc: Insufficient acid (TFA) or short reaction time. | 1. Use fresh thiophenol and ensure anhydrous conditions. Increase reaction time or temperature slightly.2. Increase the equivalents of TFA (up to 20 eq) and monitor carefully by LC-MS. |

| Racemization of Product | 1. For substrates with an acidic α-proton (e.g., 3-phenyl), harsh basic or acidic conditions can cause epimerization. | 1. Perform deprotection and workup steps at lower temperatures.2. Use the mildest conditions possible and minimize reaction times.3. Analyze the product by chiral HPLC immediately after synthesis. |

Conclusion

The synthesis of stereochemically pure piperazin-2-ones using chiral 1,2-diamines as starting materials represents a robust, reliable, and highly effective strategy. By embedding the desired stereochemistry from the outset, this "chiral pool" approach circumvents many of the challenges associated with creating stereocenters in asymmetric catalytic reactions. The protocols outlined provide a clear pathway for accessing these valuable heterocyclic scaffolds, enabling further exploration in medicinal chemistry and the development of next-generation therapeutics.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-1,2-Dimethylpiperazine Alkylation

Introduction

Welcome to the technical support center for the optimization of (S)-1,2-Dimethylpiperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent asymmetry and steric considerations of the this compound scaffold present unique challenges in achieving high yields and regioselectivity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low or No Product Yield

Question: My alkylation reaction with this compound is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low to no yield in the alkylation of this compound can stem from several factors, often related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

-

Insufficient Base Strength or Amount: The choice of base is critical for deprotonating the piperazine nitrogen, thus activating it for nucleophilic attack. Strong, non-nucleophilic bases are generally preferred.

-

Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be heterogeneous and proceed slowly, if at all.

-

Troubleshooting: Consider switching to a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) to ensure all reagents are in solution.[1]

-

-

Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

-

Steric Hindrance: The two methyl groups on the this compound ring can sterically hinder the approach of the alkylating agent, especially if the electrophile is bulky.[3][4][5]

-

Troubleshooting: If possible, use a less sterically demanding alkylating agent. Alternatively, increasing the reaction temperature and time may help overcome this steric barrier.

-

Issue 2: Formation of Di-Alkylated Byproduct

Question: I am observing a significant amount of the di-alkylated product in my reaction mixture, which is difficult to separate from my desired mono-alkylated product. How can I improve mono-alkylation selectivity?

Answer: The presence of two nucleophilic nitrogen atoms in the piperazine ring makes di-alkylation a common side reaction.[6] Several strategies can be employed to favor mono-alkylation:

-

Control of Stoichiometry: This is the most straightforward approach.

-

Troubleshooting: Use a large excess of this compound relative to the alkylating agent (e.g., 5-10 equivalents).[6] This statistically favors the reaction of the electrophile with the more abundant un-substituted piperazine.

-

-

Slow Addition of the Alkylating Agent: The rate of addition can significantly impact selectivity.

-

Troubleshooting: Add the alkylating agent dropwise to the reaction mixture, preferably at a low temperature to control the reaction rate and minimize the chance of a second alkylation event.[6]

-

-

Use of a Mono-Protonated Salt: This can help to differentiate the nucleophilicity of the two nitrogen atoms.

Issue 3: Regioselectivity Challenges (N1 vs. N4 Alkylation)

Question: Due to the two methyl groups, the nitrogens in this compound are not equivalent. How can I control which nitrogen gets alkylated?

Answer: The C2-methyl group introduces significant steric hindrance, making the N1 nitrogen less accessible than the N4 nitrogen. This inherent structural bias is a key factor in determining regioselectivity.

-

Understanding the Inherent Bias: The nitrogen atom further away from the C2-methyl group (N4) is generally more nucleophilic and less sterically hindered, making it the more likely site of alkylation.

-

Exploiting Steric Effects:

-

For N4-Alkylation (the more likely outcome): Standard reaction conditions will typically favor alkylation at the N4 position. To maximize this, you can use a bulkier alkylating agent, which will be more sensitive to the steric hindrance at N1.

-

For N1-Alkylation (the more challenging outcome): Achieving selective N1-alkylation is difficult and often requires a protecting group strategy. One of the nitrogens would need to be selectively protected, the other alkylated, and then the protecting group removed. However, selective protection of the less hindered N4 can be challenging. An alternative, though less common, approach could involve using a smaller, highly reactive alkylating agent at low temperatures, though this is likely to still result in a mixture of products.

-

Issue 4: Difficult Product Purification

Question: My crude product is an oil and is difficult to purify by column chromatography. Additionally, I'm having trouble with extraction due to the product's water solubility. What can I do?

Answer: The basic nature and potential for salt formation of alkylated piperazines often complicate purification.

-

Extraction Issues: The N-alkylated product can be protonated and highly water-soluble, especially if the reaction is quenched with an acidic solution.

-

Troubleshooting: After quenching the reaction, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][2]

-

-

Column Chromatography Challenges: The basicity of piperazine derivatives can cause tailing on silica gel.

-

Troubleshooting: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent.[7] If your product is still difficult to handle as an oil, consider converting it to a stable salt (e.g., hydrochloride) for easier handling and potential crystallization.

-

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key reaction parameters and their impact on the alkylation of this compound.

| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |

| Base | K₂CO₃, Cs₂CO₃ (1.5-2.0 eq.) | Strong, non-nucleophilic bases effectively deprotonate the piperazine. | Incomplete reaction, low yield.[1] |

| Solvent | DMF, Acetonitrile (anhydrous) | Polar aprotic solvents ensure reagent solubility. | Poor solubility leading to low or no yield.[1] |

| Temperature | 50-100 °C (substrate dependent) | Provides energy to overcome activation barriers, including steric hindrance. | Incomplete or very slow reaction.[1] |

| Stoichiometry | 5-10 eq. of piperazine for mono-alkylation | Statistically favors mono-alkylation over di-alkylation. | Formation of di-alkylated byproducts.[6] |

| Addition Rate | Slow, dropwise addition of alkylating agent | Maintains a low concentration of the electrophile, reducing di-alkylation.[1] | Increased di-alkylation. |

Experimental Protocols

Protocol 1: General Procedure for N4-Alkylation of this compound

This protocol is optimized for selective mono-alkylation at the less sterically hindered N4 position.

Materials:

-

This compound (5.0 eq.)

-

Alkyl halide (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the solution and stir the suspension.

-

Slowly add the alkyl halide to the reaction mixture at room temperature over 30 minutes.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Once the starting alkyl halide is consumed, cool the reaction to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., 0.5%) to prevent tailing.

Protocol 2: Work-up for Water-Soluble Products

This protocol is designed for instances where the product remains in the aqueous phase during initial extraction.

-

After the reaction is complete, quench by adding water.

-

If the product is in the aqueous layer, adjust the pH to ~11-12 using a 1M NaOH solution.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of the product.

Visualizations

Alkylation Reaction Workflow

Caption: A typical workflow for the alkylation of this compound.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low-yield alkylation reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]